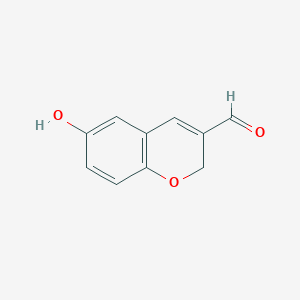
6-Hydroxychromene-3-carboxaldehyde
Cat. No. B145089
Key on ui cas rn:
134822-76-7
M. Wt: 176.17 g/mol
InChI Key: JSPGOHYLKVWWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06602903B2
Procedure details


3 g (21.7 mmol) of 2,5-dihydroxybenzaldehyde and also 2.2 ml (32.6 mmol) of acrolein are added to a suspension of 6 g (43.5 mmol) of potassium carbonate in 50 ml of 1,4-dioxane; the medium is then heated at reflux for 12 hours. The salts are filtered off over Celite; the solvent is then evaporated in vacuo. The residue obtained is taken up in water; the aqueous phase is then extracted with ether. After drying over magnesium sulphate and evaporation of the solvent in vacuo, the crude product is triturated in dichloromethane to yield the title compound in the form of a yellow solid.

Name
acrolein
Quantity
2.2 mL
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[CH:4]=O.[CH:11]([CH:13]=[CH2:14])=[O:12].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O>[OH:10][C:7]1[CH:6]=[C:3]2[C:2](=[CH:9][CH:8]=1)[O:1][CH2:14][C:13]([CH:11]=[O:12])=[CH:4]2 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=O)C=C(C=C1)O
|
|
Name
|
acrolein
|
|
Quantity
|
2.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the medium is then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 12 hours
|
|
Duration
|
12 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The salts are filtered off over Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is then evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is then extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over magnesium sulphate and evaporation of the solvent in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product is triturated in dichloromethane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C2C=C(COC2=CC1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
